REACTION_CXSMILES
|
CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)N=CC=3)N(CC2)C1.[OH-:23].[Na+].[CH:25]([OH:28])(C)C>C[N+](C)(C)C.[Cl-]>[CH3:25][O:28][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][C:21]1=[O:23] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
catalyst
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
C[N+](C)(C)C.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Name
|
|
Type
|
|
Smiles
|
COC1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)N=CC=3)N(CC2)C1.[OH-:23].[Na+].[CH:25]([OH:28])(C)C>C[N+](C)(C)C.[Cl-]>[CH3:25][O:28][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][C:21]1=[O:23] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
catalyst
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
C[N+](C)(C)C.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Name
|
|
Type
|
|
Smiles
|
COC1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)N=CC=3)N(CC2)C1.[OH-:23].[Na+].[CH:25]([OH:28])(C)C>C[N+](C)(C)C.[Cl-]>[CH3:25][O:28][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][C:21]1=[O:23] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
catalyst
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
C[N+](C)(C)C.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Name
|
|
Type
|
|
Smiles
|
COC1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |